N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine: is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine involves multiple steps. The key steps include:
Diels-Alder Reaction: This reaction forms the bicyclo[2.2.2]octane structure.
Conia-ene Reaction: This step shapes the five-membered ring, resulting in the tricyclo[3.3.1.1~3,7~]decan framework.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the benzyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry:
Mechanism of Action
The mechanism by which N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical for various biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Adapalene: A compound with a similar tricyclic structure, used in dermatology for its anti-inflammatory properties.
Tricyclo[3.3.1.1~3,7~]decan-1-amine: Another compound with a similar core structure, studied for its thermodynamic properties.
Uniqueness: N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C19H27NO |
---|---|
Molecular Weight |
285.4g/mol |
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C19H27NO/c1-12-5-13(3-4-18(12)21-2)11-20-19-16-7-14-6-15(9-16)10-17(19)8-14/h3-5,14-17,19-20H,6-11H2,1-2H3 |
InChI Key |
DYYZXMILKXRLFX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.